Boron tribromide

Descripción

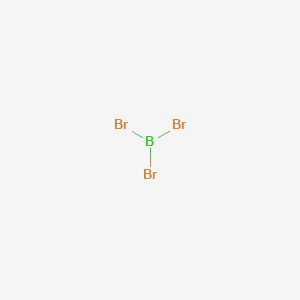

Structure

2D Structure

Propiedades

IUPAC Name |

tribromoborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BBr3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAHWRKJUDSMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BBr3 | |

| Record name | BORON TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | boron tribromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_tribromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065028 | |

| Record name | Boron tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boron tribromide appears as a colorless, fuming liquid with a pungent odor. Boiling point 194 °F. Freezing point -51 °F. Very toxic by inhalation. Corrosive to metals and tissue., Colorless, fuming liquid with a sharp, irritating odor; [NIOSH], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR., Colorless, fuming liquid with a sharp, irritating odor. | |

| Record name | BORON TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boron tribromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIBROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/31 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron tribromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0061.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

196 °F at 760 mmHg (USCG, 1999), 91.3 °C, 91 °C, 194 °F | |

| Record name | BORON TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIBROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/31 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron tribromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0061.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Decomposes (NIOSH, 2023), Soluble in carbon tetrachloride, sulfur dioxide (liquid), sulfur dichloride; moderately soluble in methylcyclohexane, Solubility in water: reaction, Decomposes | |

| Record name | BORON TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Boron tribromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0061.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.645 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.6 g/cu cm, Relative density (water = 1): 2.7, 2.64 at 68 °F, (65 °F): 2.64 | |

| Record name | BORON TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIBROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/31 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron tribromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0061.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 8.6 | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 57 °F (NIOSH, 2023), Vapor pressure: 100 Pa (0.75 mm Hg) at -45 °C (extrapolated); 1 kPa (7.5 mm Hg) at -15 °C (extrapolated); 10 kPa (75 mm Hg) at 27.5 °C; 100 kPa (750 mm Hg) at 90.4 °C, 40 mm Hg at 14 °C; 100 mm Hg at 33.5 °C, Vapor pressure, kPa at 14 °C: 5.3, 40 mmHg at 57 °F, (57 °F): 40 mmHg | |

| Record name | BORON TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIBROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/31 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron tribromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0061.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Boron tribromide typically contains traces of bromine. | |

| Record name | BORON TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, fuming liquid | |

CAS No. |

10294-33-4 | |

| Record name | BORON TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boron tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron tribromide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/boron-tribromide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Borane, tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON TRIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A453DV9339 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORON TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIBROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/31 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-51 °F (USCG, 1999), -46 °C, -51 °F | |

| Record name | BORON TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIBROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/31 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron tribromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0061.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Boron Tribromide: A Comprehensive Technical Guide to Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron tribromide (BBr₃) is a versatile and powerful Lewis acid widely employed in organic synthesis, pharmaceutical manufacturing, and semiconductor production.[1] Its high reactivity, particularly as a potent agent for the cleavage of ethers and acetals, makes it an indispensable tool for synthetic chemists.[2][3] This guide provides an in-depth review of the chemical properties, reactivity, and safe handling of this compound, with a focus on its practical application in a laboratory setting. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers and professionals with the knowledge required for its effective and safe utilization.

Physical and Chemical Properties

This compound is a colorless, fuming liquid at room temperature, often appearing amber to reddish-brown due to slight bromine contamination.[4] It possesses a sharp, irritating odor and is highly reactive, particularly with protic solvents.[1][5] All handling must be conducted under anhydrous conditions in a well-ventilated fume hood.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | BBr₃ | [4] |

| Molar Mass | 250.52 g/mol | [4] |

| Appearance | Colorless to amber fuming liquid | [1][4] |

| Odor | Sharp, irritating, pungent | [1][5] |

| Density | 2.643 g/cm³ at 20 °C | [4] |

| Melting Point | -46.3 °C (-51.3 °F; 226.8 K) | [4] |

| Boiling Point | 91.3 °C (196.3 °F; 364.4 K) | [4] |

| Vapor Pressure | 7.2 kPa (54 mmHg) at 20 °C | [4] |

| Solubility | Soluble in CH₂Cl₂, CCl₄. Reacts violently with water and alcohols. | [4] |

| Refractive Index (n_D) | 1.00207 | [4] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | References |

| Std. Molar Entropy (S⦵₂₉₈, liquid) | 228 J/mol·K | [4] |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈, liquid) | -206.6 kJ/mol (-0.8207 kJ/g) | [4] |

| Heat Capacity (C_p, liquid) | 114.7 J/mol·K (0.2706 J/K) | [4] |

| Ionization Potential | 9.70 eV | [7] |

Lewis Acidity

This compound is a potent Lewis acid due to the electron-deficient nature of the central boron atom, which has an empty p-orbital. The Lewis acidity of boron trihalides follows the trend:

BF₃ < BCl₃ < BBr₃

This order is counterintuitive based on the electronegativity of the halogens. The accepted explanation is the phenomenon of π-backbonding. In BF₃, the small fluorine atoms can effectively donate a lone pair of electrons to the empty p-orbital of boron, forming a partial π-bond. This back-donation reduces the electron deficiency on the boron atom, thereby decreasing its Lewis acidity. As the size of the halogen atom increases from F to Br, the orbital overlap for back-bonding becomes less effective. Consequently, the boron atom in BBr₃ is more electron-deficient and a stronger Lewis acid.

Chemical Reactivity and Major Applications

The high reactivity of BBr₃ stems from its strong Lewis acidity. It is a cornerstone reagent in various synthetic transformations.

Reaction with Water and Protic Solvents

This compound reacts violently and exothermically with water, alcohols, and other protic solvents.[4] This reaction produces boric acid (H₃BO₃) and corrosive hydrogen bromide (HBr) gas.[1] This high moisture sensitivity necessitates the use of anhydrous conditions for all reactions and storage.[2]

Reaction with water: BBr₃ + 3H₂O → B(OH)₃ + 3HBr

Cleavage of Ethers and Acetals

The most prominent application of BBr₃ in organic synthesis is the dealkylation of ethers, particularly the demethylation of aryl methyl ethers to yield phenols.[3][8] This transformation is crucial in natural product synthesis and for the deprotection of hydroxyl groups in drug development.[8] The reaction is typically performed in an inert solvent like dichloromethane (DCM) at temperatures ranging from -80 °C to room temperature.[9]

General Reaction: R-O-R' + BBr₃ → R-OH + R'-Br + Boron byproducts

The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom.[8] Subsequent cleavage of the C-O bond yields an alkyl bromide and a dibromo(organo)borane, which is hydrolyzed during aqueous workup to the corresponding alcohol or phenol.[1]

The precise mechanism of ether cleavage depends on the substrate.

-

Tertiary Alkyl Ethers: Cleavage proceeds through a unimolecular mechanism (Sₙ1-like) after the formation of the initial BBr₃-ether complex. This involves the elimination of a stable tertiary carbocation, which is then trapped by bromide.[1]

-

Aryl Methyl Ethers: The dealkylation of aryl methyl ethers is more complex. While a simple Sₙ2 attack by bromide on the methyl group was initially proposed, computational and experimental studies suggest a bimolecular mechanism involving two BBr₃-ether adducts is kinetically favored.[1][10] More recent density functional theory (DFT) calculations have proposed an even more efficient three-cycle catalytic pathway where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[10]

Diagram 1: General Ether Cleavage by BBr₃

Caption: General pathway for BBr₃-mediated ether cleavage.

// Nodes Adduct1 [label="Ar-O⁺(Me)-B⁻Br₃"]; Adduct2 [label="Ar-O⁺(Me)-B⁻Br₃"]; TS [label="Transition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Products [label="Ar-O-BBr₂ + MeBr + Ar-O⁺=BBr₂"];

// Edges Adduct1 -> TS; Adduct2 -> TS; TS -> Products [label="Br⁻ attacks Me"]; }

Caption: One BBr₃ molecule can cleave three ether molecules.

Other Synthetic Applications

Beyond ether cleavage, BBr₃ is utilized in:

-

Pharmaceutical Synthesis : It is used to produce drug intermediates and active pharmaceutical ingredients (APIs). [3]* Semiconductor Industry : BBr₃ serves as a liquid boron source for p-type doping in the manufacturing of semiconductors and photovoltaics. [1]* Catalysis : Its strong Lewis acidity makes it an effective catalyst for Friedel-Crafts reactions and olefin polymerization. [1]* Deprotection : It can cleave acetals and certain amino acid protecting groups, such as benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups, under specific conditions. [2]

Experimental Protocols and Safe Handling

Due to its hazardous nature, strict safety protocols must be followed when working with this compound.

Safety and Handling Precautions

-

Engineering Controls : All manipulations must be performed in a properly functioning and certified chemical fume hood. [5]* Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (double-gloving with nitrile is recommended), a flame-resistant lab coat, and ANSI-approved safety goggles or a face shield. [5]* Incompatible Materials : Store away from water, moisture, heat, alcohols, bases, oxidizing agents, and metals. [2][5]Containers should be tightly sealed and stored in a cool, dry, well-ventilated area, preferably in secondary containment. [5]* Atmosphere : All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent violent reactions with moisture. [2][8]

General Experimental Protocol: Demethylation of an Aryl Methyl Ether

This protocol is a general guideline and requires optimization for specific substrates.

-

Reaction Setup : In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet, dissolve the aryl methyl ether (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling : Cool the stirred solution to the desired temperature, typically between -80 °C and 0 °C, using an appropriate cooling bath (e.g., dry ice/acetone or an ice bath). [9]3. Reagent Addition : Slowly add a 1.0 M solution of BBr₃ in DCM (typically 1.1 to 1.5 equivalents per methoxy group) dropwise via syringe. [11]The addition should be slow to control any exotherm. A precipitate may form during addition. [9]4. Reaction : Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. [11]5. Quenching : Once complete, cool the reaction mixture back to 0 °C. CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully quench the reaction by the dropwise addition of methanol or ice-water. [11][12]This step produces HBr gas and must be performed in a well-ventilated fume hood.

-

Workup : Allow the mixture to warm to room temperature. Add water and perform an extraction with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium or magnesium sulfate. [13]7. Purification : Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Diagram 4: Experimental Workflow for Demethylation

Caption: Step-by-step workflow for a typical BBr₃ demethylation.

Quenching and Disposal

Unreacted BBr₃ and reaction residues must be quenched before disposal. A recommended procedure is to dilute the material in an inert solvent (like DCM) and slowly add it to a stirred vessel of ice. [12]The resulting acidic solution should then be neutralized (e.g., with sodium bicarbonate) before disposal as hazardous waste. [2][14]Contaminated labware should also be carefully quenched. [6]Never add water directly to undiluted BBr₃. [12]

Conclusion

This compound is a powerful and highly effective reagent, particularly for the cleavage of ethers, which is a critical step in the synthesis of many pharmaceuticals and complex organic molecules. Its strong Lewis acidity and well-documented reactivity make it a valuable tool for chemists. However, its hazardous and moisture-sensitive nature demands rigorous adherence to safety protocols, including the use of inert atmospheres and proper PPE. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is essential for its safe and successful application in research and development.

References

- 1. This compound | BBr3 | CID 25134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. amherst.edu [amherst.edu]

- 3. pubs.aip.org [pubs.aip.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. purdue.edu [purdue.edu]

- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 7. This compound | Occupational Safety and Health Administration [osha.gov]

- 8. nbinno.com [nbinno.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. Chemical Safety Library [safescience.cas.org]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

Synthesis of High-Purity Boron Tribromide: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity boron tribromide (BBr₃) for laboratory applications. This compound is a highly versatile and reactive reagent, widely employed as a strong Lewis acid in organic synthesis, particularly for the cleavage of ethers, and as a boron source in the manufacturing of semiconductors.[1] Its efficacy in these applications is critically dependent on its purity. This document outlines detailed experimental protocols for the most common laboratory-scale synthesis methods, purification techniques, and analytical procedures for quality control, along with essential safety considerations.

Synthesis of this compound

Two primary methods are prevalent for the laboratory synthesis of this compound: the direct reaction of elemental boron with bromine and the halogen exchange reaction involving a boron trifluoride source and aluminum bromide.

Method 1: Direct Synthesis from Boron and Bromine

This method involves the direct reaction of elemental boron with bromine gas at elevated temperatures.[2] It is a straightforward approach for producing BBr₃, although it requires careful control of the reaction conditions to ensure high yield and purity.

-

Apparatus Setup: A schematic of the experimental setup is shown below. The apparatus consists of a quartz reaction tube (32 mm bore, 36" length) containing boron pellets, a bromine vaporization flask pre-heated with a heating mantle, a bromine dropping funnel, and an argon gas inlet.[2] The reaction tube is placed inside a tubular furnace. The outlet of the reaction tube is connected to a condenser and a collection flask. All connections should be made with ground glass joints to ensure a sealed system.

-

System Preparation: The entire system is flushed with dry, oxygen-free argon to remove any moisture and air.[2] The furnace is heated to approximately 400°C and the heating mantle for the bromine vaporizer to 150°C to drive off any residual moisture.[2]

-

Reaction: The furnace temperature is then raised to the desired reaction temperature (typically 750-850°C). Liquid bromine is added dropwise to the pre-heated flask where it vaporizes. The bromine vapor is carried over the heated boron pellets by a slow stream of argon gas (approximately 40 cc/min).[2]

-

Product Collection: The this compound formed is a vapor at the reaction temperature and is carried out of the furnace with the argon stream. It is then condensed and collected in the receiving flask, which is cooled in an ice bath.

-

Completion and Purging: Once the reaction is complete, the bromine flow is stopped, and the system is flushed with argon for about 30 minutes to remove any unreacted bromine.[2] The heating is then turned off, and the system is allowed to cool to around 160°C under the argon atmosphere before the product is transferred to a sealed container.[2]

Logical Relationship for Direct Synthesis of this compound

Caption: Logical workflow for the direct synthesis of BBr₃.

Method 2: Halogen Exchange Reaction

This method utilizes the reaction between a boron trifluoride source, such as boron trifluoride gas (BF₃) or potassium tetrafluoroborate (KBF₄), and aluminum bromide (AlBr₃).[3] This approach is often more convenient for a standard laboratory setting as it avoids the high temperatures required for the direct synthesis method.

-

Apparatus Setup: An all-glass apparatus is assembled as depicted in the diagram below. It consists of a reaction flask (a 1-L round-bottomed flask sealed to a 500-mL distilling flask), a gas inlet tube for BF₃, a condenser, and a cold trap (cooled with dry ice/acetone) for collecting the product.[3]

-

Reactant Charging: Anhydrous aluminum bromide is placed in the reaction flask.

-

Reaction with BF₃ gas: Boron trifluoride gas is passed through the inlet tube into the flask containing the aluminum bromide. The reaction is exothermic, and the this compound formed is distilled from the reaction mixture.

-

Reaction with KBF₄: Alternatively, potassium tetrafluoroborate can be used as the boron trifluoride source. In this case, KBF₄ is mixed with AlBr₃ in the reaction flask and gently heated to initiate the reaction.

-

Product Collection: The BBr₃ vapor passes through the condenser and is collected in the cold trap. The reaction yield is typically around 70% when using BF₃ gas.[4]

Experimental Workflow for Halogen Exchange Synthesis of this compound

Caption: Workflow for BBr₃ synthesis via halogen exchange.

Purification of this compound

The crude this compound obtained from the synthesis often contains unreacted bromine and other impurities. High-purity BBr₃ is obtained through fractional distillation.

Experimental Protocol for Fractional Distillation:

-

Apparatus Setup: A fractional distillation apparatus is assembled using a distillation flask, a fractionating column (e.g., a Vigreux column or a packed column), a condenser, and a receiving flask. The entire setup must be thoroughly dried and purged with an inert gas.

-

Distillation: The crude BBr₃ is transferred to the distillation flask. The mixture is heated gently. The more volatile impurities and any residual bromine will distill first.

-

Fraction Collection: The temperature at the top of the column is monitored closely. The fraction that distills at the boiling point of this compound (91.3 °C) is collected as the pure product.[1] A patent for a high-purity BBr₃ preparation method specifies a fractionation temperature of 85-120 °C.[5]

-

Handling and Storage: The purified this compound is a colorless liquid. It should be handled under an inert atmosphere and stored in a tightly sealed container in a cool, dry place.

Workflow for Purification of this compound by Fractional Distillation

Caption: Purification of BBr₃ via fractional distillation.

Quality Control and Analysis

Ensuring the high purity of this compound is crucial for its applications. The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metal analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify volatile organic impurities in this compound.

-

Sample Preparation: Due to the high reactivity of BBr₃, direct injection is often not feasible. A suitable derivatization method may be required to convert BBr₃ and any impurities into more stable, volatile compounds.[6][7] Alternatively, a solution of BBr₃ in a dry, inert solvent can be prepared in a glovebox.

-

GC-MS Analysis: The prepared sample is injected into the GC-MS system. The components are separated based on their boiling points and affinities for the stationary phase in the GC column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio.

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify any impurities present.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is an extremely sensitive technique used to determine the concentration of trace metal impurities down to the parts-per-billion (ppb) level.[8]

-

Sample Preparation: A known amount of this compound is carefully hydrolyzed in a controlled manner by adding it to a large volume of high-purity deionized water or a dilute acid solution in an inert atmosphere (e.g., a glove box) to prevent atmospheric contamination.[8] The resulting solution is then diluted to a suitable concentration for ICP-MS analysis.

-

ICP-MS Analysis: The prepared sample solution is introduced into the ICP-MS instrument. The sample is nebulized and then ionized in a high-temperature argon plasma. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Data Analysis: The detector measures the intensity of each ion, which is proportional to the concentration of the corresponding element in the original sample. Calibration standards are used to quantify the concentrations of the trace metal impurities.

Data Presentation

The purity of this compound is typically categorized by grades, with "6N" indicating 99.9999% purity. The following tables summarize the typical physical properties and a representative impurity profile for high-purity this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | BBr₃ |

| Molar Mass | 250.52 g/mol [1] |

| Appearance | Colorless, fuming liquid[1] |

| Density | 2.643 g/cm³[1] |

| Melting Point | -46.3 °C[1] |

| Boiling Point | 91.3 °C[1] |

| Solubility | Reacts violently with water and alcohols[1] |

Table 2: Typical Trace Metal Impurity Levels in High-Purity this compound (Determined by ICP-MS)

| Element | Typical Concentration (ppb) |

| Aluminum (Al) | < 1 |

| Calcium (Ca) | < 1 |

| Chromium (Cr) | < 0.5 |

| Copper (Cu) | < 0.5 |

| Iron (Fe) | < 1 |

| Magnesium (Mg) | < 0.5 |

| Manganese (Mn) | < 0.5 |

| Nickel (Ni) | < 0.5 |

| Potassium (K) | < 1 |

| Sodium (Na) | < 1 |

| Zinc (Zn) | < 1 |

Safety Precautions

This compound is a highly corrosive and toxic substance that reacts violently with water.[9][10] Strict safety protocols must be followed when handling this chemical.

-

Handling: All manipulations of this compound should be carried out in a well-ventilated fume hood or a glove box under an inert atmosphere.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are recommended), safety goggles, a face shield, and a flame-resistant lab coat.[11]

-

Reaction with Water: Avoid all contact with water and moisture, as the reaction is violent and produces corrosive hydrogen bromide gas.[9][10]

-

Spills: In case of a spill, do not use water to clean it up. Absorb the spill with an inert, dry material and dispose of it as hazardous waste.[4]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and metals.[11]

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] If inhaled, move to fresh air and seek immediate medical attention.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. inis.iaea.org [inis.iaea.org]

- 3. Full text of "Inorganic Syntheses Volume 3" [archive.org]

- 4. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 5. CN101955189B - Method and device for preparing high-purity this compound - Google Patents [patents.google.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ecs.confex.com [ecs.confex.com]

- 9. amherst.edu [amherst.edu]

- 10. lobachemie.com [lobachemie.com]

- 11. purdue.edu [purdue.edu]

An In-depth Technical Guide to the Lewis Structure and Molecular Geometry of Boron Tribromide (BBr₃)

This technical guide provides a comprehensive analysis of the electronic and structural characteristics of Boron Tribromide (BBr₃). It details the derivation of its Lewis structure, the theoretical basis for its molecular geometry, and the orbital hybridization involved. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a fundamental understanding of the molecule's stereochemistry and electronic configuration.

Lewis Structure Determination

The Lewis structure is a two-dimensional representation of the valence shell electrons in a molecule. Its construction is the foundational step in predicting molecular geometry and reactivity. The process for this compound is outlined below.

Valence Electron Calculation

The total number of valence electrons is calculated by summing the valence electrons of each atom in the molecule.

-

Boron (B) is in Group 13 of the periodic table and has 3 valence electrons.

-

Bromine (Br) is in Group 17 and has 7 valence electrons.

-

Total Valence Electrons = 3 (from B) + 3 × 7 (from 3 Br atoms) = 24 electrons .[1][2]

Molecular Framework and Electron Distribution

The least electronegative atom, Boron, is selected as the central atom.[2][3] The three Bromine atoms are positioned peripherally.

-

Single Bonds: A single covalent bond is formed between the central Boron atom and each of the three Bromine atoms. This accounts for 3 bonds × 2 electrons/bond = 6 electrons.[1][3]

-

Outer Atom Octets: The remaining 18 electrons (24 - 6) are distributed as lone pairs around the terminal Bromine atoms to satisfy their octets. Each Bromine atom receives 3 lone pairs (6 electrons).

-

Central Atom Analysis: In this configuration, the central Boron atom is surrounded by only 6 electrons (three single bonds). This is an "incomplete octet" but is a common and stable configuration for Boron.[2][4]

Formal Charge Analysis

To verify the plausibility of this structure, the formal charge on each atom is calculated using the formula: Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - (Bonding Electrons / 2)

-

For each Bromine (Br): Formal Charge = 7 - 6 - (2/2) = 0.[3]

-

For Boron (B): Formal Charge = 3 - 0 - (6/2) = 0.[3]

The resulting structure, where all atoms have a formal charge of zero, is the most stable and accepted Lewis structure for BBr₃.[3]

Molecular Geometry and VSEPR Theory

The Valence Shell Electron Pair Repulsion (VSEPR) theory is used to predict the three-dimensional arrangement of atoms in a molecule based on minimizing electrostatic repulsion between electron domains.[5][6]

-

Electron Domains: The central Boron atom in BBr₃ has three electron domains, corresponding to the three single bonds with the Bromine atoms. There are no lone pairs of electrons on the central atom.[1][5]

-

Electron-Pair Geometry: The arrangement that maximizes the distance between three electron domains is trigonal planar .[5][7]

-

Molecular Geometry: Since there are no lone pairs on the central atom to cause distortion, the molecular geometry (the arrangement of the atoms) is identical to the electron-pair geometry.[5][7] Therefore, the molecular geometry of BBr₃ is trigonal planar .[1][2][8][9]

Hybridization

To form three equivalent single bonds in a trigonal planar arrangement, the central Boron atom undergoes hybridization.

-

Boron's ground state electron configuration is [He] 2s²2p¹. To form three bonds, one electron from the 2s orbital is promoted to an empty 2p orbital.

-

The one 2s and two 2p orbitals then mix to form three equivalent sp² hybrid orbitals .[10][11]

-

These sp² orbitals are arranged in a trigonal planar fashion, pointing towards the corners of an equilateral triangle, and each overlaps with a p-orbital from a Bromine atom to form a sigma (σ) bond.[10]

Quantitative Molecular Data

The structural parameters of this compound are well-defined.

| Parameter | Value | Description |

| Molecular Geometry | Trigonal Planar | The three Bromine atoms are positioned at the vertices of an equilateral triangle with Boron at the center.[1][7][8] |

| Bond Angle (Br-B-Br) | 120° | The ideal angle for a trigonal planar geometry, minimizing electron pair repulsion.[8][10] |

| Hybridization of Boron | sp² | Results from the mixing of one s and two p orbitals to form three equivalent sigma bonds.[1][10][11] |

| Polarity | Nonpolar | Although each B-Br bond is polar, the symmetrical trigonal planar geometry causes the individual bond dipoles to cancel each other out, resulting in a molecule with no net dipole moment.[1][2] |

Experimental Determination of Structure

The theoretical trigonal planar structure of this compound is confirmed by experimental techniques. Gas-phase electron diffraction is a primary method for determining the precise bond lengths and angles of covalent molecules. In this method, a beam of electrons is scattered by the BBr₃ molecules, and the resulting diffraction pattern is analyzed. This analysis yields the internuclear distances and angles, confirming the D₃h symmetry (trigonal planar) of the molecule.

Logical Workflow for BBr₃ Structure Determination

The following diagram illustrates the logical progression from basic electronic principles to the final three-dimensional structure of this compound.

Caption: Workflow from electron counting to the final molecular geometry of BBr₃.

References

- 1. topblogtenz.com [topblogtenz.com]

- 2. BBr3 Lewis Structure: How to Draw the Dot Structure for BBr3 | Chemical Bonding | Success in Chemistry [thegeoexchange.org]

- 3. m.youtube.com [m.youtube.com]

- 4. homework.study.com [homework.study.com]

- 5. gauthmath.com [gauthmath.com]

- 6. homework.study.com [homework.study.com]

- 7. brainly.com [brainly.com]

- 8. youtube.com [youtube.com]

- 9. homework.study.com [homework.study.com]

- 10. brainly.com [brainly.com]

- 11. brainly.com [brainly.com]

An In-depth Technical Guide to the Lewis Acidity of Boron Tribromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boron tribromide (BBr₃) is a powerful and versatile Lewis acid with significant applications in organic synthesis, particularly in the pharmaceutical industry for the cleavage of ether protecting groups. Its Lewis acidity, which surpasses that of its lighter congeners, boron trifluoride (BF₃) and boron trichloride (BCl₃), is a subject of fundamental chemical interest. This guide provides a comprehensive technical overview of the core principles governing the Lewis acidity of BBr₃, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in its effective application and in-depth understanding.

The Fundamental Basis of this compound's Lewis Acidity

The Lewis acidity of the boron trihalides (BX₃) follows the trend BI₃ > BBr₃ > BCl₃ > BF₃, which is counterintuitive when considering the electronegativity of the halogens.[1][2][3] The greater electronegativity of fluorine would suggest that BF₃ should be the most electron-deficient at the boron center and thus the strongest Lewis acid. The accepted explanation for this reversed trend lies in the concept of π-backbonding .

In the planar BX₃ molecule, the empty p-orbital on the sp²-hybridized boron atom can accept electron density from the filled p-orbitals of the halogen atoms. This interaction, depicted as a partial π-bond, delocalizes the negative charge of the halogens and reduces the electron deficiency of the boron center. The extent of this π-backbonding is most effective for the compact, high-charge-density 2p orbital of fluorine with the 2p orbital of boron. As we move down the halogen group to chlorine and bromine, the p-orbitals become larger and more diffuse (3p for Cl, 4p for Br), leading to less effective orbital overlap with boron's 2p orbital.[4] Consequently, π-backbonding is weakest in BBr₃, leaving the boron atom more electron-deficient and thus a more potent Lewis acid.[1][4]

More advanced theoretical treatments also consider other factors contributing to the Lewis acidity trend:

-

Reorganization Energy: Upon forming an adduct with a Lewis base, the planar BX₃ molecule must pyramidalize. The energy required for this geometric change is highest for BF₃ due to the strong B-F bonds and the significant π-backbonding that is lost upon pyramidalization. The weaker B-Br bonds and less effective π-backbonding in BBr₃ result in a lower reorganization energy, making adduct formation more energetically favorable.[5]

-

Electron Affinity: The electron affinity of the boron trihalides increases from BF₃ to BBr₃. This indicates that BBr₃ has a greater intrinsic ability to accept an electron, which correlates with its stronger Lewis acidity.[6][7]

-

Electrostatic Interactions: While the boron atom in BF₃ is more positively charged, the overall electrostatic interactions upon adduct formation, including interatomic repulsion, play a complex role. Some computational studies suggest that repulsive forces are a key factor in determining the overall stability of the adduct.[8][9]

Quantitative Measures of Lewis Acidity

The Lewis acidity of BBr₃ can be quantified using various experimental and computational methods. The following tables summarize key quantitative data, allowing for a direct comparison with other Lewis acids.

Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Boron Trihalides

The Gutmann-Beckett method provides an empirical measure of Lewis acidity based on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon adduct formation.[10][11][12] A higher Acceptor Number (AN) indicates stronger Lewis acidity.

| Lewis Acid | ³¹P Chemical Shift (δ) of Et₃PO Adduct (ppm) | Acceptor Number (AN) |

| BF₃·OEt₂ | 79.0 | 88.5 |

| BCl₃ | 84.7 | 96.6 |

| BBr₃ | 89.1 | 106.3 |

Data sourced from references[10].

Table 2: Calculated Gas-Phase Fluoride Ion Affinities (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, representing the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A more negative (or larger positive for the reverse reaction) FIA value indicates stronger Lewis acidity.

| Lewis Acid | Fluoride Ion Affinity (kJ/mol) |

| BF₃ | 390 |

| BCl₃ | 465 |

| BBr₃ | 495 |

Note: These are representative calculated values from various sources and can differ based on the computational method.

Table 3: Enthalpies of Adduct Formation with Common Lewis Bases

The enthalpy of formation (ΔHf) of a Lewis acid-base adduct is a direct thermodynamic measure of the strength of the interaction. More exothermic (more negative ΔHf) values indicate a stronger Lewis acid-base interaction.

| Lewis Base | BBr₃ Adduct ΔHf (kcal/mol) |

| Acetonitrile (CH₃CN) | -39.4 ± 1.2 |

| Pyridine (C₅H₅N) | Data not readily available in a comparable format |

| Trimethylamine (N(CH₃)₃) | Data not readily available in a comparable format |

Data for Acetonitrile adduct sourced from reference[13].

Experimental Protocols for Characterizing Lewis Acidity

Determination of Lewis Acidity using the Gutmann-Beckett Method (³¹P NMR Spectroscopy)

This protocol outlines the general procedure for determining the Acceptor Number of BBr₃.

Materials:

-

This compound (BBr₃)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

-

NMR tubes and caps

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Sample Preparation (under inert atmosphere):

-

Prepare a stock solution of Et₃PO in the chosen anhydrous NMR solvent (e.g., 0.05 M).

-

In a separate vial, prepare a solution of BBr₃ in the same solvent at a slightly higher concentration (e.g., 0.06 M) to ensure a slight excess of the Lewis acid.

-

In an NMR tube, add a precise volume of the Et₃PO stock solution.

-

Slowly add a stoichiometric equivalent of the BBr₃ solution to the NMR tube containing the Et₃PO solution.

-

Cap the NMR tube securely.

-

-

NMR Spectroscopy:

-

Acquire a ³¹P NMR spectrum of the sample.

-

Use a proton-decoupled pulse sequence.

-

Reference the spectrum externally to 85% H₃PO₄ (δ = 0 ppm).

-

-

Data Analysis:

Calorimetric Determination of Adduct Formation Enthalpy

This protocol provides a general outline for measuring the enthalpy of adduct formation between BBr₃ and a Lewis base.

Materials:

-

This compound (BBr₃)

-

Lewis base of interest (e.g., pyridine, acetonitrile)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Reaction calorimeter (e.g., a Tian-Calvet microcalorimeter or an isothermal titration calorimeter)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Calorimeter Calibration:

-

Calibrate the calorimeter using a standard reaction with a known enthalpy change or by electrical heating (Joule effect).[7]

-

-

Sample Preparation (under inert atmosphere):

-

Prepare a solution of the Lewis base in the anhydrous solvent at a known concentration and place it in the calorimeter reaction vessel.

-

Prepare a solution of BBr₃ in the same solvent at a known concentration.

-

-

Titration and Data Acquisition:

-

Allow the system to reach thermal equilibrium.

-

Inject a small, known amount of the BBr₃ solution into the Lewis base solution while continuously monitoring the heat flow.

-

Continue the injections until the reaction is complete (indicated by a return of the heat flow to the baseline).

-

-

Data Analysis:

-

Integrate the heat flow curve for each injection to determine the heat evolved (q).

-

Correct for the heat of dilution of the BBr₃ solution if significant.

-

Calculate the enthalpy of adduct formation (ΔHf) by dividing the total heat evolved by the number of moles of the adduct formed.

-

Application in Organic Synthesis: Ether Cleavage

The high Lewis acidity of BBr₃ makes it an exceptionally effective reagent for the cleavage of ethers, a crucial transformation in the synthesis of complex molecules, particularly in deprotecting phenolic hydroxyl groups.[11]

General Mechanism of Ether Cleavage

The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. The subsequent cleavage of the C-O bond can occur through different pathways depending on the nature of the alkyl groups.

-

For primary and methyl ethers: The cleavage typically follows an SN2 pathway, where a bromide ion attacks the less sterically hindered alkyl group.[11]

-

For tertiary, benzylic, and allylic ethers: The cleavage is more likely to proceed through an SN1-like mechanism involving the formation of a stabilized carbocation.

Computational studies have elucidated a more complex mechanistic cycle for the demethylation of aryl methyl ethers, suggesting that one equivalent of BBr₃ can cleave up to three equivalents of the ether.[14]

Experimental Protocol for Aryl Methyl Ether Demethylation

This protocol provides a general guideline for the cleavage of an aryl methyl ether using BBr₃.

Materials:

-

Aryl methyl ether

-

This compound (1.0 M solution in dichloromethane is commonly used)

-

Anhydrous dichloromethane (DCM)

-

Methanol or water for quenching

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (nitrogen or argon), dissolve the aryl methyl ether (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.

-

-

Addition of BBr₃:

-

Slowly add the BBr₃ solution (1.1-1.5 equivalents per ether group) to the stirred solution of the aryl methyl ether via syringe or dropping funnel.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for the required time (can range from 1 to 24 hours).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Quenching:

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Caution: Carefully and slowly quench the reaction by the dropwise addition of methanol or water. This is a highly exothermic process that releases HBr gas and should be performed in a well-ventilated fume hood.

-

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

Dilute with additional DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the pure phenol.

-

Structural and Spectroscopic Data

Table 4: Structural Parameters of BBr₃

Gas-phase electron diffraction has been used to determine the structure of BBr₃, confirming its trigonal planar geometry.

| Parameter | Value |

| B-Br bond length (rg) | 1.893 ± 0.005 Å |

| Br-B-Br bond angle | 120.0° (by symmetry) |

Note: Structural parameters can vary slightly depending on the experimental technique and the physical state.

Conclusion

This compound's potent Lewis acidity is a result of a delicate balance of electronic and steric factors, with the inefficiency of Br-to-B π-backbonding being a primary determinant. This property is effectively harnessed in organic synthesis, most notably for the cleavage of ethers. A thorough understanding of the principles governing its reactivity, supported by quantitative data and well-defined experimental protocols, is essential for its safe and efficient application in research and development. The methodologies and data presented in this guide offer a solid foundation for scientists and professionals working with this versatile reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. magritek.com [magritek.com]

- 10. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 11. Calorimetry of Acid-Base Neutralization [web.lemoyne.edu]

- 12. Determination of the Lewis acidity of amide–AlCl3 based ionic liquid analogues by combined in situ IR titration and NMR methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Liquid Boron Tribromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of liquid boron tribromide (BBr₃). The information is presented in a clear and concise format, with quantitative data summarized in tables for easy reference. Detailed experimental protocols for the determination of these properties are also provided, along with a logical workflow for the safe handling of this reactive compound.

Core Physical Properties of this compound

This compound is a colorless, fuming liquid with a pungent odor.[1][2] It is a highly reactive compound, known for its strong Lewis acidity and its violent reaction with water and other protic solvents.[3] Commercial samples may appear amber to red or brown due to bromine contamination.

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of liquid this compound.